molecular formula C14H17N3OS B2503836 3-(1-methyl-1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine CAS No. 2320176-93-8

3-(1-methyl-1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine

Cat. No.: B2503836
CAS No.: 2320176-93-8
M. Wt: 275.37
InChI Key: PRFGLSBHFAYWPX-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a pyrazole and a thiophene moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as an α,β-unsaturated ketone, the pyrazole ring can be formed via cyclization reactions.

    Formation of the piperidine ring: This can be achieved through cyclization of appropriate amine precursors.

    Coupling of the pyrazole and piperidine rings: This step might involve the use of coupling reagents such as EDCI or DCC in the presence of a base.

    Introduction of the thiophene moiety: This can be done via a Friedel-Crafts acylation reaction using thiophene-2-carbonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or thiophene rings.

    Reduction: Reduction reactions might target the carbonyl group or the pyrazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(1-methyl-1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-methyl-1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)pyrrolidine
  • 3-(1-methyl-1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperazine

Uniqueness

The uniqueness of 3-(1-methyl-1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine lies in its specific substitution pattern, which could confer distinct biological or chemical properties compared to similar compounds.

Properties

IUPAC Name

[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-16-9-12(8-15-16)11-4-2-6-17(10-11)14(18)13-5-3-7-19-13/h3,5,7-9,11H,2,4,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFGLSBHFAYWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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